![molecular formula C15H21N3O2 B11750537 2-methoxy-4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol](/img/structure/B11750537.png)
2-methoxy-4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol is a complex organic compound that features a phenol group substituted with a methoxy group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole moiety, which can be synthesized through the reaction of hydrazine with a 1,3-diketone. The resulting pyrazole is then alkylated with a suitable alkyl halide to introduce the propyl group.
Next, the phenol derivative is prepared by methoxylation of a suitable phenol precursor. The final step involves the coupling of the pyrazole moiety with the methoxyphenol through a Mannich reaction, which introduces the aminomethyl linkage. This reaction is typically carried out under acidic conditions using formaldehyde and a secondary amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the pyrazole synthesis and methoxylation steps, as well as the development of more efficient catalysts for the Mannich reaction.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone derivative under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the phenol group would yield a quinone, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development.
Medicine: It may have therapeutic potential due to its structural similarity to known bioactive compounds.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol is not well understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the pyrazole moiety suggests that it may inhibit certain enzymes by binding to their active sites, while the phenol group could participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-propylphenol: Similar structure but lacks the pyrazole moiety.
4-((4-methoxyphenyl)amino)methylphenol: Similar structure but with different substituents.
Uniqueness
The unique combination of the methoxyphenol and pyrazole moieties in 2-methoxy-4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol gives it distinct chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C15H21N3O2 |
|---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
2-methoxy-4-[[(2-propylpyrazol-3-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C15H21N3O2/c1-3-8-18-13(6-7-17-18)11-16-10-12-4-5-14(19)15(9-12)20-2/h4-7,9,16,19H,3,8,10-11H2,1-2H3 |
InChI Key |
GEQYTZLTVRMZOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11750471.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11750474.png)
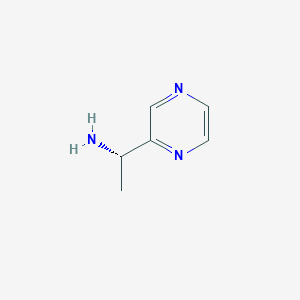
![(N-Hydroxy{3-[2-cyano-2-(4-methylphenyl)eth-1-EN-1-YL]phenyl}amino)oxidanide](/img/structure/B11750479.png)
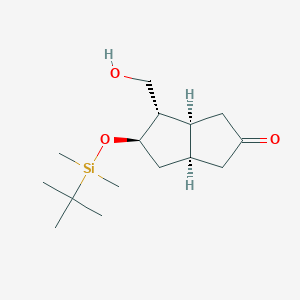
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11750492.png)
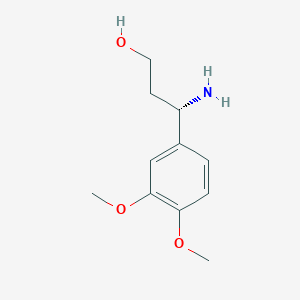
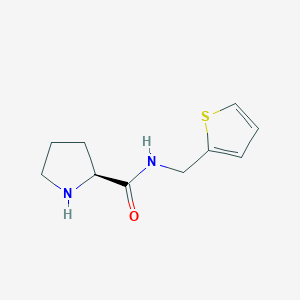


![2-Bromo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11750519.png)
![3-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11750520.png)
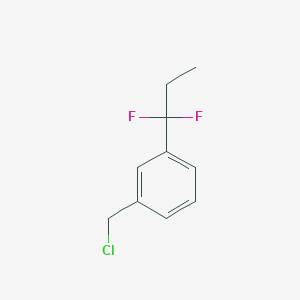
![1-ethyl-3-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazole-5-carboxylic acid](/img/structure/B11750535.png)
